

# Application Notes and Protocols for Antibacterial Agent 142

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## Compound of Interest

Compound Name: Antibacterial agent 142

Cat. No.: B12400346

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## Introduction

**Antibacterial agent 142** is an aromatic hydrazide compound recognized for its bacteriostatic properties and its ability to inhibit biofilm formation.<sup>[1][2]</sup> This document provides detailed application notes and standardized protocols for the utilization of **Antibacterial agent 142** in cell culture applications, targeting researchers in microbiology, cell biology, and drug development. The provided methodologies are intended to serve as a baseline for experimental design, and optimization may be required for specific research needs.

Aromatic hydrazides are a class of compounds that have been investigated for their antimicrobial properties.<sup>[2][3][4][5][6]</sup> Their mechanism of action can vary, but they have been noted to be effective against a range of bacteria, including multidrug-resistant strains.<sup>[2]</sup>

## Data Presentation

### Table 1: General Antimicrobial Activity of Aromatic Hydrazides (Representative Data)

Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference
Staphylococcus aureus	1.56 $\mu$ M	[7]
Methicillin-resistant S. aureus (MRSA)	1.56 $\mu$ M	[7]
Acinetobacter baumannii	$\leq 0.125$ $\mu$ g/mL - 8 $\mu$ g/mL	[2]
Mycobacterium tuberculosis	<50 $\mu$ g/mL (>50% growth inhibition)	[8]

Note: The data presented above is representative of aromatic hydrazide compounds and may not reflect the exact values for **Antibacterial Agent 142**. Empirical determination of MIC for specific strains of interest is highly recommended.

**Table 2: Recommended Dilutions and Concentrations**

Application	Starting Concentration	Recommended Range
Bacterial Growth Inhibition Assay	100 $\mu$ M	0.1 $\mu$ M - 100 $\mu$ M
Biofilm Formation Inhibition Assay	50 $\mu$ M	0.05 $\mu$ M - 50 $\mu$ M
Mammalian Cell Culture (Contamination Control)	10 $\mu$ M	0.1 $\mu$ M - 10 $\mu$ M
Cytotoxicity Assay (Mammalian Cells)	100 $\mu$ M	1 $\mu$ M - 100 $\mu$ M

Note: These concentrations are suggested starting points. The optimal concentration for each application should be determined experimentally.

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

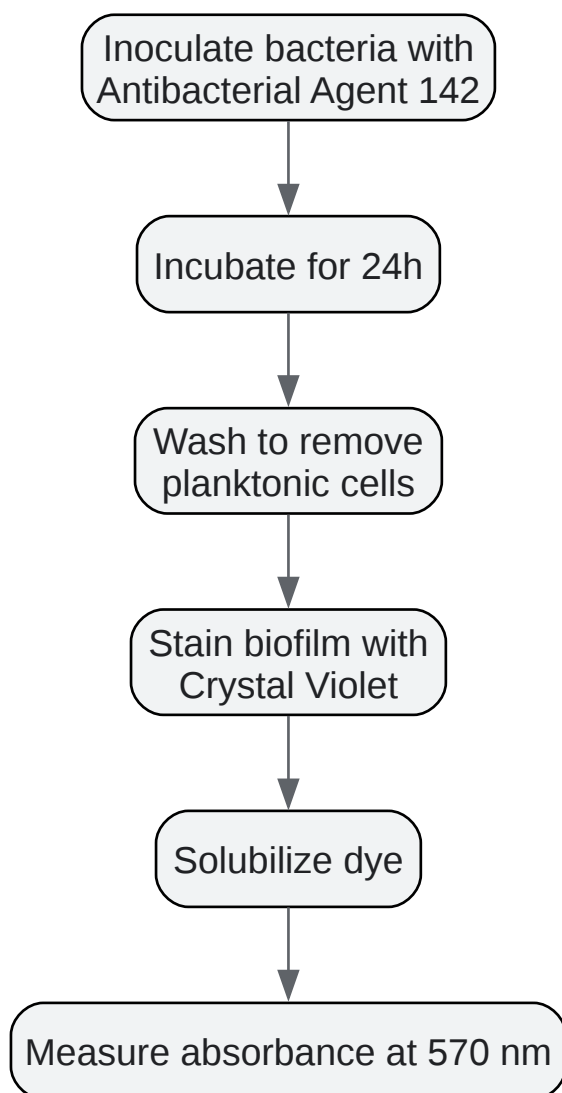
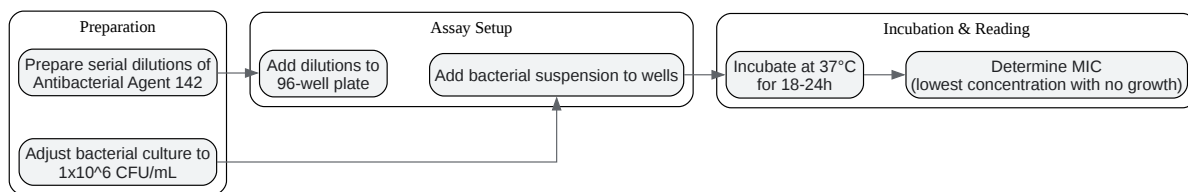
This protocol outlines the determination of the MIC of **Antibacterial agent 142** against a specific bacterial strain using the broth microdilution method.

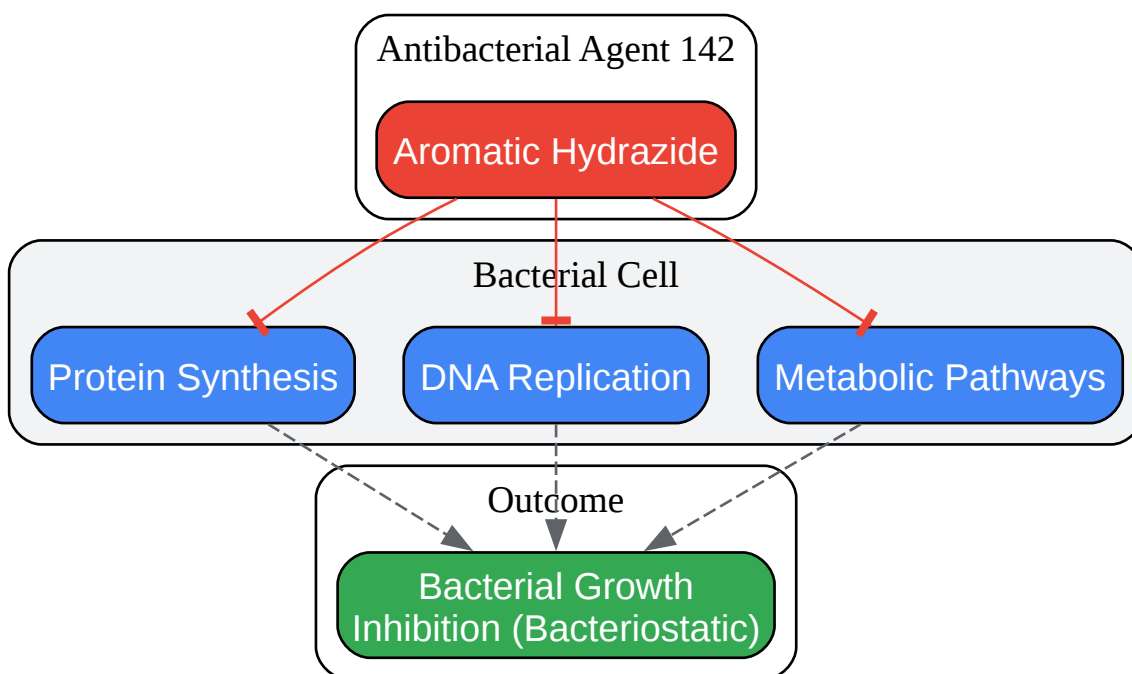
Materials:

- **Antibacterial agent 142** stock solution (e.g., 10 mM in DMSO)
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer (600 nm)
- Incubator

Procedure:

- Prepare a serial two-fold dilution of **Antibacterial agent 142** in CAMHB in a 96-well plate. The final volume in each well should be 100  $\mu$ L.
- Adjust the bacterial culture to a concentration of  $1 \times 10^6$  CFU/mL in CAMHB.
- Add 100  $\mu$ L of the bacterial suspension to each well, resulting in a final concentration of  $5 \times 10^5$  CFU/mL.
- Include a positive control (bacteria without the agent) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the agent that completely inhibits visible growth.





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